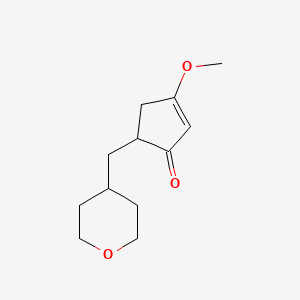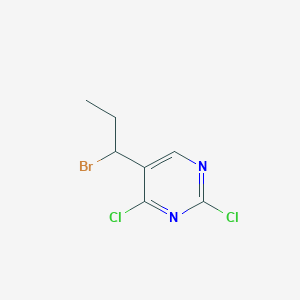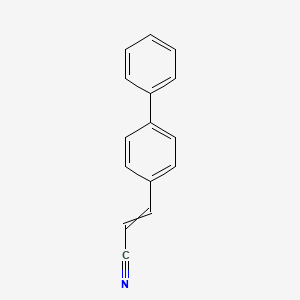
4-Phenylcinnamonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylcinnamonitrile: is an organic compound characterized by the presence of a nitrile group attached to a prop-2-ene chain, which is further substituted with a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcinnamonitrile typically involves the reaction of 4-bromobiphenyl with acrylonitrile in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, which is a widely used method for forming carbon-carbon bonds in organic synthesis. The reaction conditions generally include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Potassium carbonate
Solvent: Dimethylformamide
Temperature: 100-120°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitrile group can be achieved using reagents like lithium aluminum hydride or diisobutylaluminum hydride, resulting in the formation of primary amines or aldehydes.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride, anhydrous conditions
Substitution: Nitric acid, bromine, sulfuric acid, elevated temperatures
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, aldehydes
Substitution: Nitro derivatives, halogenated biphenyls
Applications De Recherche Scientifique
Chemistry: 4-Phenylcinnamonitrile is used as a building block in organic synthesis, particularly in the development of complex molecular architectures. Its unique structure allows for the exploration of new reaction pathways and the synthesis of novel compounds.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its biphenyl moiety can interact with various biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the design of molecules with specific biological activities. Its ability to undergo various chemical transformations allows for the modification of its structure to enhance its therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials with desirable properties.
Mécanisme D'action
The mechanism of action of 4-Phenylcinnamonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-(4-Methylphenyl)prop-2-enenitrile
- 3-(4-Methoxyphenyl)prop-2-enenitrile
- 3-(4-Chlorophenyl)prop-2-enenitrile
Comparison: Compared to its analogs, 4-Phenylcinnamonitrile exhibits unique properties due to the presence of the biphenyl group This structural feature enhances its ability to participate in π-π interactions and provides additional sites for chemical modification
Propriétés
Formule moléculaire |
C15H11N |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-(4-phenylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H11N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H |
Clé InChI |
FVQBFFGMLBOGAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
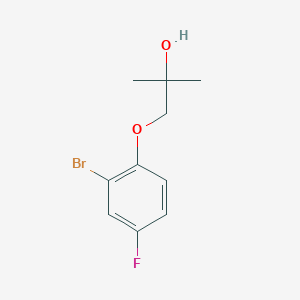

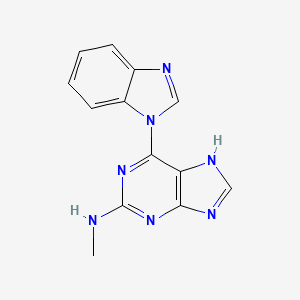
![(1-Methyl-1H-imidazol-2-yl)[4-(methylthio)phenyl]methanol](/img/structure/B8297656.png)
![[(1S,4R)-4-[2-amino-6-(ethylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B8297658.png)

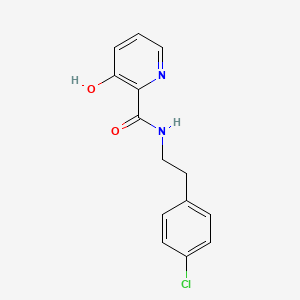
![D-Ribofuranoside, methyl 3,5-bis-O-[(2,4-dichlorophenyl)methyl]-2-C-ethynyl-](/img/structure/B8297669.png)
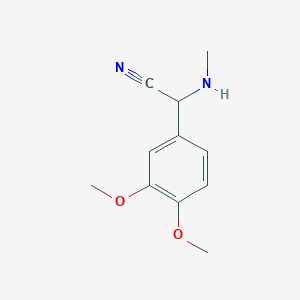
![Ethyl N-[2-bromo-4-(2-bromoethyl)phenyl]aminoacetate](/img/structure/B8297685.png)
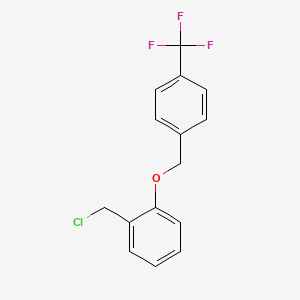
![1-pentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8297699.png)
